Centrocin 2
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
SWFSRTVHNVGNAVRKGIHAGQGVCSGLGL |
Origin of Product |
United States |
Discovery and Initial Characterization of Centrocin 2
Isolation and Purification Methodologies for Centrocin 2 from Biological Sources
The isolation of this compound from its biological sources, primarily the coelomocytes of sea urchins like Strongylocentrotus droebachiensis and Echinus esculentus, involves a multi-step purification process guided by bioassays. nih.govnih.govplos.org
The general methodology is as follows:
Extraction : The initial step involves the collection of coelomic fluid containing coelomocytes, the immune cells of the sea urchin. These cells are then extracted to create a crude coelomocyte extract. nih.gov
Solid-Phase Extraction (SPE) : The crude extract is subjected to solid-phase extraction. For instance, in the study of E. esculentus, the extract was passed through a C18 solid-phase extraction column. The fraction containing the antimicrobial activity, which eluted with 40% acetonitrile (B52724) (ACN), was selected for further purification. nih.gov
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) : The active fraction from SPE is further fractionated using RP-HPLC on a C18 column. nih.govresearchgate.net A gradient of an organic solvent like acetonitrile in water, often with an ion-pairing agent like trifluoroacetic acid (TFA), is used to separate the peptides based on their hydrophobicity. researchgate.net
Bioassay-Guided Fraction Collection : Throughout the RP-HPLC process, fractions are collected and tested for antimicrobial activity against target bacterial strains (e.g., Corynebacterium glutamicum). nih.gov Fractions demonstrating growth-inhibiting properties are selected for final purification and characterization. nih.gov
This systematic approach ensures the isolation of pure this compound from the complex mixture of molecules present in the sea urchin's immune cells.
Structural Elucidation Research Approaches for this compound Primary and Secondary Structure
The structural determination of this compound revealed a unique heterodimeric arrangement. nih.gov It consists of two separate peptide chains, a heavy chain and a light chain, linked together by a single disulfide bond. nih.govplos.org
Research on centrocins from both S. droebachiensis and E. esculentus has provided detailed insights into its structure:
Primary Structure : The primary structure (amino acid sequence) was determined using techniques such as Edman degradation after reduction and alkylation of the disulfide bond to separate the two chains. nih.gov In S. droebachiensis, this compound has a heavy chain of 30 amino acids and a light chain of 12 amino acids. nih.gov The homolog from E. esculentus, Eethis compound, has a slightly larger heavy chain of 32 amino acids and a light chain of 13 amino acids. nih.govnih.gov
Mass Spectrometry and NMR : High-resolution mass spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy have been crucial in confirming the molecular mass and identifying post-translational modifications. nih.govplos.orgnih.gov These analyses revealed that native centrocins contain a post-translationally brominated tryptophan (6-Br-Trp) residue. nih.govnih.gov
Post-Translational Modifications : A key finding was the presence of a 6-Br-Trp in the heavy chain. nih.govplos.org Furthermore, in Eethis compound, the light chain appears to be N-terminally blocked by a pyroglutamic acid residue. nih.govresearchgate.net Mass difference analysis between the native peptide and the deduced sequence from cDNA also indicated the removal of two amino acids from the C-terminal of the light chain during post-translational processing. nih.gov
The combination of these techniques has provided a comprehensive view of the primary and key secondary structural features of this compound.
Table 1: Structural Characteristics of this compound and its Homolog
| Feature | This compound (S. droebachiensis) | Eethis compound (E. esculentus) |
|---|---|---|
| Molecular Mass | 4.4 kDa nih.govmdpi.com | - |
| Structure | Heterodimeric (Heavy & Light Chain) nih.gov | Heterodimeric (Heavy & Light Chain) nih.gov |
| Heavy Chain Length | 30 amino acids nih.gov | 32 amino acids nih.gov |
| Light Chain Length | 12 amino acids nih.gov | 13 amino acids nih.gov |
| Linkage | Single disulfide bond nih.gov | Single disulfide bond nih.gov |
| Post-Translational Modifications | Brominated Tryptophan nih.gov | 6-Br-Trp, N-terminal pyroglutamic acid (light chain) nih.govuniprot.org |
Genetic and Transcriptomic Analysis of this compound Gene Expression
Genetic and transcriptomic studies have provided a deeper understanding of the biosynthesis and expression of this compound.
Gene Structure and Precursor Protein : The cDNA encoding this compound has been cloned and sequenced. nih.gov The analysis revealed that the gene codes for a larger precursor protein. The full-length protein sequence of the this compound precursor consists of 118 amino acids. nih.gov This precursor includes a signal peptide, the heavy chain, an interchain sequence, and the light chain. nih.gov Specifically, the precursor for this compound from S. droebachiensis contains a 50-amino acid preprosequence and a 24-amino acid interchain sequence between the heavy and light chains. nih.gov Genomic sequencing has also shown that the genes coding for centrocins contain one intron. nih.gov
Gene Expression : Transcriptomic analysis has shown that the gene for centrocins is expressed in the coelomocytes, which are the immune cells of the sea urchin. uit.nonih.gov Specifically, transcripts for Centrocin 1 (a closely related peptide) were detected exclusively in phagocytes, one of the major types of coelomocytes. uit.nonih.gov This suggests that these phagocytic cells are the primary producers of centrocins, which are then likely involved in defending the organism against pathogens. uit.no
Table 2: Genetic Details of the this compound Precursor (S. droebachiensis)
| Component | Length (Amino Acids) |
|---|---|
| Full-Length Protein | 118 nih.gov |
| Preprosequence | 50 nih.gov |
| Heavy Chain | 30 nih.gov |
| Interchain Sequence | 24 nih.gov |
| Light Chain | 12 (processed from a larger sequence) nih.gov |
Advanced Synthetic and Derivatization Strategies for Centrocin 2 Research
Chemical Synthesis Methodologies for Centrocin 2 and its Analogs
The production of this compound and its derivatives for research heavily relies on chemical synthesis, as it allows for the precise incorporation of post-translational modifications and unnatural amino acids. frontiersin.orgfrontiersin.org Solid Phase Peptide Synthesis (SPPS) is the most prevalent method for this purpose, being highly efficient for producing peptides up to 50 amino acid residues, a range that comfortably includes the individual chains of this compound. frontiersin.org
Researchers have successfully synthesized the heavy chains of EeCentrocin 1 and Eethis compound, demonstrating that this component is responsible for the antimicrobial activity of the native peptide. plos.orgresearchgate.netnih.gov The synthesis of these peptides has been performed commercially, indicating established protocols. nih.gov
A key feature of native this compound is the presence of 6-bromotryptophan (6-Br-Trp) residues in its heavy chain, a post-translational modification crucial for its full activity. plos.orgscispace.comuniprot.org Chemical synthesis facilitates the creation of both the non-brominated heavy chain and the di-brominated version (HC-diBr), allowing for direct comparison and analysis of this modification's role. plos.orgresearchgate.netnih.gov Furthermore, studies on the closely related Centrocin 1 have pioneered synthetic strategies that are directly applicable to this compound research. These include the synthesis of C-terminal truncated variants and analogs where cysteine residues are substituted with serine to investigate the functional importance of the disulfide bridge. nih.gov
| Analog Name | Modification | Synthesis Method | Research Purpose | Citation(s) |
| Eethis compound HC | Non-brominated heavy chain | Chemical Synthesis (SPPS) | Establish baseline activity of the peptide backbone. | plos.orgnih.gov |
| EeCentrocin 1 HC-diBr | Heavy chain with two brominated Tryptophan residues | Chemical Synthesis (SPPS) | Investigate the role of bromine modification in antimicrobial potency. | researchgate.netnih.gov |
| CEN1 HC (1-20) | C-terminal truncation of Centrocin 1 heavy chain | Chemical Synthesis (SPPS) | Identify the minimal active sequence (pharmacophore). | nih.gov |
| CEN1 HC (Ser) | Cysteine to Serine substitution in Centrocin 1 heavy chain | Chemical Synthesis (SPPS) | Determine the importance of the cysteine residue for activity. | nih.gov |
Recombinant Expression and Production Systems for this compound
While chemical synthesis is versatile, recombinant production offers an alternative for generating larger quantities of the peptide backbone. Although specific instances of recombinant this compound production are not widely detailed, the methodology has been successfully applied to homologous sea urchin peptides, such as SpStrongylocins. plos.orgnih.gov
The process for recombinant expression would involve the gene sequence of this compound, which has been characterized to include a signal peptide, prosequences, and the regions for the mature heavy and light chains. uit.no This genetic information can be cloned into an expression vector, which is then introduced into a suitable host system. Common production platforms for antimicrobial peptides include bacteria like Escherichia coli and various yeast species. frontiersin.org These systems can be engineered to produce the separate peptide chains.
However, a significant limitation of standard recombinant systems is their inability to incorporate the non-standard amino acid 6-bromotryptophan, which is a hallmark of native centrocins. plos.orgscispace.com Therefore, peptides produced recombinantly would lack this critical post-translational modification, making chemical synthesis the superior method for producing fully functional, native-like this compound for research that aims to evaluate its natural bioactivity. frontiersin.orgfrontiersin.org
Design and Synthesis of Truncated and Modified this compound Analogs for Research
The design and synthesis of modified analogs are central to understanding the peptide's mechanism of action and optimizing its properties. These structure-activity relationship (SAR) studies aim to pinpoint the pharmacophore—the essential core of the peptide responsible for its activity—and to enhance its therapeutic profile. plos.orgresearchgate.net Research on centrocins has employed several key derivatization strategies.
Truncation: A primary strategy involves creating shortened analogs of the heavy chain to identify the smallest possible fragment that retains antimicrobial activity. researchgate.net This approach not only helps in understanding the active site but also reduces the cost of synthesis. researchgate.net For instance, research on the heavy chain of EeCentrocin 1 successfully truncated it to less than half its original size while preserving most of its antimicrobial function, resulting in an optimized 12-residue peptide. researchgate.net Future research has been proposed to apply similar truncation strategies to the heavy chains of EeCentrocins to delineate their core active regions. plos.org
Amino Acid Substitution: Specific amino acids can be replaced to probe their functional significance.
Alanine (B10760859) Scanning: This technique involves systematically replacing each amino acid in a sequence with alanine to identify residues that are critical for activity. researchgate.net
Cysteine Substitution: As demonstrated with Centrocin 1, replacing cysteine with serine helps to elucidate the role of the disulfide bond in the peptide's structure and function. nih.gov
Other Replacements: Amino acids may also be substituted to enhance specific properties, such as replacing residues that are unfavorable for in vitro activity. researchgate.net
Modification of Termini and Side Chains:
Post-Translational Modifications: The synthesis of analogs with and without the native 6-Br-Trp modification is crucial for understanding its contribution to activity. plos.orgnih.gov
N-terminal Modification: The light chain of Eethis compound is naturally modified with a pyroglutamic acid at its N-terminus. plos.orgresearchgate.netnih.gov Synthetic analogs can be created with or without this feature to study its purpose.
C-terminal Amidation: This common modification can be added to synthetic peptides to increase stability and activity, a strategy employed in the optimization of a truncated Centrocin 1 analog. researchgate.net
Table 2: Strategies for Designing this compound Analogs
| Design Strategy | Description | Purpose | Citation(s) |
| Truncation | Systematically removing amino acids from the N- or C-terminus of the heavy chain. | Identify the minimal sequence required for bioactivity (pharmacophore); reduce synthesis cost. | plos.orgnih.govresearchgate.net |
| Alanine Scanning | Replacing individual amino acids one by one with alanine. | Pinpoint specific residues essential for antimicrobial function. | researchgate.net |
| Cysteine Substitution | Replacing cysteine residues with another amino acid like serine. | Investigate the structural and functional importance of the disulfide bond. | nih.gov |
| Bromination/Debromination | Synthesizing analogs with and without the 6-bromotryptophan modification. | Determine the role of tryptophan bromination in potency and stability. | plos.orgnih.gov |
| Terminal Modification | Adding or removing modifications like N-terminal pyroglutamic acid or C-terminal amidation. | Study the impact on stability, structure, and activity. | plos.orgresearchgate.netresearchgate.net |
Mechanisms of Action and Intercellular Interactions of Centrocin 2
Research on Centrocin 2 Interactions with Microbial Membranes
The primary and most widely accepted mechanism of action for this compound involves its direct interaction with and disruption of microbial cell membranes. nih.gov This process is driven by the peptide's fundamental physicochemical properties. iomcworld.comiomcworld.com this compound possesses a high proportion of positively charged amino acid residues, resulting in a strong cationic nature. nih.gov This positive charge facilitates the initial electrostatic attraction to the predominantly anionic surfaces of bacterial and fungal membranes. nih.govnih.gov
Once attracted to the microbial surface, the peptide's amphipathic structure becomes crucial. nih.gov This structure, which segregates hydrophobic and hydrophilic residues into distinct faces, allows the peptide to insert itself into the lipid bilayer of the microbial membrane. nih.govfrontiersin.org Tryptophan residues, particularly the brominated tryptophan unique to centrocins, are considered vital for these hydrophobic interactions at the membrane-water interface. nih.gov This insertion disrupts the membrane's integrity, which can lead to the formation of pores or a detergent-like "carpet" effect that dissolves the membrane, causing leakage of essential intracellular contents and ultimately leading to cell death. researchgate.netiomcworld.comfrontiersin.org The heavy chain of this compound, which has been synthesized and studied independently, is confirmed to be the component responsible for this antimicrobial activity. nih.gov
Table 1: Key Structural Features of this compound and Their Role in Membrane Interaction
| Structural Feature | Description | Functional Role in Membrane Interaction | Reference |
|---|---|---|---|
| Cationic Nature | High content of positively charged amino acids (e.g., Arginine, Lysine). | Mediates initial electrostatic attraction to negatively charged microbial membranes. | nih.goviomcworld.com |
| Amphipathicity | Spatial separation of hydrophobic and hydrophilic residues. | Facilitates insertion into the lipid bilayer, disrupting membrane structure. | nih.govfrontiersin.org |
| Heterodimeric Structure | Composed of a heavy chain (32 amino acids) and a light chain (13 amino acids) linked by a disulfide bond. | The heavy chain is the active component responsible for antimicrobial activity. | nih.govscispace.com |
| Brominated Tryptophan | Presence of a 6-Br-Trp residue. | Enhances hydrophobicity and interaction at the membrane-water interface. | nih.gov |
Investigations into Intracellular Targets of this compound Activity
While membrane disruption is a primary killing mechanism, some antimicrobial peptides can translocate across the microbial membrane without causing immediate lysis and act on intracellular targets. nih.govfrontiersin.orguit.no This may represent a secondary or alternative mechanism of action for this compound, although specific research in this area is limited.
There are currently no specific studies demonstrating that this compound directly binds to or interferes with microbial nucleic acids. However, this mode of action is established for other classes of AMPs. For instance, peptides like buforin II and tachyplesin are known to cross the cell membrane and bind to DNA and RNA, inhibiting replication and transcription. uit.nomdpi.com Indolicidin, another AMP rich in tryptophan, also interferes with DNA synthesis. mdpi.com Given that AMPs can have multiple modes of action, the possibility that this compound could interfere with nucleic acid synthesis after translocating into the cytoplasm remains a plausible area for future investigation. iomcworld.comfrontiersin.org
Direct research into this compound's ability to bind microbial proteins or modulate enzyme activity is not yet available. However, this is a known mechanism for certain AMPs. Some peptides can inhibit protein synthesis or interfere with the function of essential metabolic enzymes, leading to cell death. frontiersin.orguit.no For example, the proline-rich peptide PR-39 has been shown to inhibit protein synthesis in Escherichia coli. uit.no Furthermore, some metabolic enzymes have been found to have "moonlighting" roles as ribosome-binding factors that can modulate stress responses, highlighting the complex interplay between peptides, proteins, and cellular machinery. elifesciences.org The potential for this compound to engage in similar intracellular interactions, perhaps by binding to ribosomes or inhibiting key enzymes, cannot be ruled out and warrants further study.
Modulation of Host Signaling Pathways by this compound in Immune Contexts
Beyond direct antimicrobial activity, many AMPs play a crucial role as immunomodulatory agents, influencing the host's innate and adaptive immune responses. jmb.or.kr Research on the closely related Centrocin 1 heavy chain has shown that it possesses anti-inflammatory properties, suggesting that this compound likely shares this capability. nih.govscispace.com
AMPs can modulate host immune responses through several mechanisms. They can be detected by host pattern recognition receptors (PRRs) or interact with various immune cells, triggering signaling cascades. jmb.or.krmdpi.com This can lead to the recruitment of leukocytes, the activation of phagocytes, and the controlled release of cytokines and chemokines. frontiersin.orgjmb.or.kr For example, some AMPs can suppress the inflammatory response triggered by microbial components like lipopolysaccharide (LPS) through Toll-like receptor (TLR) signaling pathways, while simultaneously inducing chemokines that attract immune cells to the site of infection. jmb.or.kr This dual function allows for both the direct killing of pathogens and the orchestration of a tailored immune response to clear the infection while preventing excessive inflammation. Although direct evidence for this compound is pending, its structural similarity to other immunomodulatory AMPs makes this a highly probable function. scispace.com
Table 2: Potential Host Immune Signaling Pathways Modulated by AMPs like Centrocins
| Signaling Pathway | Potential Effect | General Mechanism | Reference |
|---|---|---|---|
| Toll-like Receptor (TLR) Signaling | Anti-inflammatory | Inhibition of LPS-induced pro-inflammatory cytokine production (e.g., TNF-α). | jmb.or.krnih.gov |
| Chemokine Signaling | Pro-inflammatory / Cell Recruitment | Induction of chemokines (e.g., IL-8, MCP-1) to attract neutrophils, macrophages, and other leukocytes. | jmb.or.kr |
| MAPK Pathway | Pro- or Anti-inflammatory | Modulation of kinases involved in cellular stress and inflammatory responses. | nih.gov |
| NF-κB Pathway | Pro- or Anti-inflammatory | Regulation of the master transcription factor for inflammation. | mdpi.comnih.gov |
Effects of this compound on Microbial Biofilm Formation and Dispersal Research
Microbial biofilms are structured communities of cells encased in a self-produced extracellular polymeric substance (EPS), which are notoriously resistant to conventional antibiotics. mdpi.commicrobialcell.com The mode of action for AMPs against biofilms is an area of active research, and while specific studies on this compound are lacking, the general mechanisms of other AMPs provide a framework for its potential activity. iomcworld.com
The primary target for many AMPs in a biofilm context is believed to be the cytoplasmic membrane of the embedded bacteria, similar to their action on planktonic cells. iomcworld.com Some AMPs can prevent the initial attachment of bacteria to surfaces, a critical first step in biofilm formation. mdpi.com Others may interfere with the production of the EPS matrix or disrupt cell-to-cell communication (quorum sensing). iomcworld.commdpi.com Additionally, some agents can trigger the active dispersal of mature biofilms, causing the bacteria to revert to a more susceptible planktonic state. microbialcell.com Given the membrane-active nature of this compound, it is plausible that it could inhibit biofilm formation or compromise the integrity of existing biofilms, but dedicated research is required to confirm and characterize this activity.
Table 3: Stages of Biofilm Formation and Potential Disruption by AMPs
| Stage | Description | Potential AMP Mechanism of Action | Reference |
|---|---|---|---|
| 1. Initial Attachment | Planktonic bacteria adhere to a surface. | Inhibition of adhesion by altering cell surface properties or blocking adhesins. | mdpi.com |
| 2. Colonization & Proliferation | Attached cells multiply and form microcolonies. | Direct killing of proliferating cells via membrane disruption. | iomcworld.commdpi.com |
| 3. Maturation | EPS production increases, and a 3D structure develops. | Interference with EPS synthesis; degradation of matrix components. | microbialcell.com |
| 4. Dispersal | Bacteria are released from the mature biofilm to colonize new sites. | Induction of enzymatic degradation of the matrix, triggering dispersal. | microbialcell.comnih.gov |
Structure Activity Relationship Sar Studies of Centrocin 2 and Its Derivatives
Identification of Key Amino Acid Residues for Centrocin 2 Biological Activity
The antimicrobial efficacy of this compound is primarily dictated by the amino acid composition and arrangement within its heavy chain. researchgate.net The heavy chain of this compound isolated from Strongylocentrotus droebachiensis has the sequence SWFSRTVHNVGNAVRKGIHAGQGVCSGLGL, while the light chain is DLRAICAGAHAL. copewithcytokines.de The cationic nature of the heavy chain, conferred by its basic amino acid residues, is crucial for the initial electrostatic interaction with the negatively charged components of microbial cell membranes. nih.govresearchgate.net
While specific alanine-scanning mutagenesis studies exclusively on this compound are not extensively documented, research on the closely related peptide EeCentrocin 1 provides significant insights. researchgate.net In studies involving EeCentrocin 1, truncation and amino acid replacement experiments on its heavy chain were performed to identify the residues essential for antimicrobial activity. researchgate.net These studies underscore the importance of a balance between cationic and hydrophobic residues, which facilitates membrane insertion and disruption. The hydrophobic residues are critical for penetrating the lipid bilayer of the target cell membrane, leading to its destabilization.
The table below details the amino acid sequence of the this compound heavy chain, highlighting the key properties of its residues that contribute to its biological activity.
| Position | Residue | Amino Acid | Type | Potential Role in Bioactivity |
| 1 | S | Serine | Polar, uncharged | Hydrophilicity |
| 2 | W | Tryptophan | Aromatic, hydrophobic | Membrane anchor, subject to PTM |
| 3 | F | Phenylalanine | Aromatic, hydrophobic | Hydrophobic interactions |
| 4 | S | Serine | Polar, uncharged | Hydrophilicity |
| 5 | R | Arginine | Cationic | Electrostatic interactions |
| 6 | T | Threonine | Polar, uncharged | Hydrophilicity |
| 7 | V | Valine | Hydrophobic | Hydrophobic interactions |
| 8 | H | Histidine | Cationic (at phys. pH) | Electrostatic interactions |
| 9 | N | Asparagine | Polar, uncharged | Hydrophilicity |
| 10 | V | Valine | Hydrophobic | Hydrophobic interactions |
| 11 | G | Glycine | Smallest | Conformational flexibility |
| 12 | N | Asparagine | Polar, uncharged | Hydrophilicity |
| 13 | A | Alanine (B10760859) | Hydrophobic | Hydrophobic interactions |
| 14 | V | Valine | Hydrophobic | Hydrophobic interactions |
| 15 | R | Arginine | Cationic | Electrostatic interactions |
| 16 | K | Lysine | Cationic | Electrostatic interactions |
| 17 | G | Glycine | Smallest | Conformational flexibility |
| 18 | I | Isoleucine | Hydrophobic | Hydrophobic interactions |
| 19 | H | Histidine | Cationic (at phys. pH) | Electrostatic interactions |
| 20 | A | Alanine | Hydrophobic | Hydrophobic interactions |
| 21 | G | Glycine | Smallest | Conformational flexibility |
| 22 | Q | Glutamine | Polar, uncharged | Hydrophilicity |
| 23 | G | Glycine | Smallest | Conformational flexibility |
| 24 | V | Valine | Hydrophobic | Hydrophobic interactions |
| 25 | C | Cysteine | Thiol-containing | Disulfide bond formation |
| 26 | S | Serine | Polar, uncharged | Hydrophilicity |
| 27 | G | Glycine | Smallest | Conformational flexibility |
| 28 | L | Leucine | Hydrophobic | Hydrophobic interactions |
| 29 | G | Glycine | Smallest | Conformational flexibility |
| 30 | L | Leucine | Hydrophobic | Hydrophobic interactions |
Influence of Post-Translational Modifications (e.g., Bromination, N-terminal Blocking) on this compound Efficacy
Post-translational modifications (PTMs) are pivotal for the structure and function of this compound. researchgate.netscispace.com These modifications are not merely decorative but are integral to the peptide's stability and biological potency. The full-length protein sequence of this compound consists of 118 amino acids, which includes a preprosequence of 50 amino acids that is cleaved during maturation. researchgate.netnih.govscience.gov
One of the most significant PTMs in native centrocins is the bromination of a tryptophan residue. science.gov Mass spectrometric and NMR analyses have confirmed that the tryptophan on the heavy chain is a 6-Br-Tryptophan. researchgate.net This modification can enhance the peptide's activity, potentially by increasing its hydrophobicity and improving its interaction with microbial membranes.
Furthermore, the light chain of Eethis compound, from the edible sea urchin Echinus esculentus, is reported to be N-terminally blocked by a pyroglutamic acid residue. researchgate.netresearchgate.netscience.gov This cyclization of an N-terminal glutamine can protect the peptide from degradation by exopeptidases, thereby increasing its stability and bioavailability in a biological environment.
Other processing events include the formation of the critical disulfide bond linking the heavy and light chains and C-terminal processing. scispace.com In centrocins from S. droebachiensis, two amino acids, Glycine and Arginine, are removed from the C-terminus of the light chain during post-translational processing. science.govscience.gov Conversely, C-terminal amidation has also been reported as a PTM for this compound, a common modification in antimicrobial peptides known to enhance efficacy. scispace.comresearchgate.net
The table below summarizes the key post-translational modifications identified in this compound.
| Modification | Location | Chain | Species | Potential Effect on Efficacy |
| Propeptide Cleavage | N-terminus | Both | S. droebachiensis, E. esculentus | Activation of the mature peptide |
| Bromination (6-Br-Trp) | Tryptophan | Heavy Chain | S. droebachiensis, E. esculentus | Enhanced membrane interaction and activity |
| N-terminal Blocking (Pyroglutamic Acid) | N-terminus | Light Chain | E. esculentus | Increased stability against exopeptidases |
| Disulfide Bond | Cysteine | Between Heavy and Light Chains | S. droebachiensis, E. esculentus | Structural integrity of the heterodimer |
| C-terminal Cleavage | C-terminus | Light Chain | S. droebachiensis | Maturation of the peptide |
| C-terminal Amidation | C-terminus | Not specified | General report | Increased stability and activity |
Conformational Dynamics and Their Correlation with this compound Bioactivity
The biological function of this compound is intrinsically tied to its three-dimensional conformation and dynamic behavior upon interacting with target membranes. While specific high-resolution structural studies detailing the conformational shifts of this compound are limited, its behavior can be inferred from the general mechanism of action for many cationic antimicrobial peptides. science.gov
In aqueous solution, it is common for such peptides to exist in a relatively unstructured or random coil state. science.gov This lack of a defined secondary structure in solution can contribute to the peptide's stability, protecting it from degradation. science.gov However, upon encountering a microbial membrane, a significant conformational change is induced. science.gov The initial electrostatic attraction between the cationic residues of the this compound heavy chain and the anionic components of the bacterial membrane facilitates this interaction.
Following this initial binding, the peptide is believed to adopt a more ordered, amphipathic structure, such as an α-helix. science.gov This amphipathic conformation, where hydrophobic and hydrophilic amino acid residues are segregated on opposite faces of the helix, is critical for its membrane-disrupting activity. The hydrophobic face inserts into the lipid core of the membrane, while the hydrophilic face remains exposed to the aqueous environment or interacts with the lipid head groups. This process can lead to membrane permeabilization, pore formation, and ultimately, cell death. The precise dynamics and the final structure adopted are crucial for the peptide's efficacy and its ability to selectively target microbial cells over host cells.
Preclinical Efficacy Studies of Centrocin 2 in Experimental Models
In Vitro Spectrum of Activity Research Against Diverse Microorganisms
Centrocin 2, originally isolated from the coelomocytes of the green sea urchin Strongylocentrotus droebachiensis, has demonstrated a potent capacity to act against a range of microorganisms in vitro. omniakuatika.netuit.no As a member of the centocin family of peptides, it is characterized as a cationic peptide with robust activity against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net The antimicrobial effect of centrocins, including this compound, is primarily attributed to their heavy chains. science.govresearchgate.net
Research has shown that centrocins exhibit strong antimicrobial properties against bacteria, fungi, and yeasts. escholarship.org The native form of this compound contains a post-translational modification in the form of a brominated tryptophan. researchgate.netscience.gov However, studies on related centrocins have indicated that the absence of this bromination does not necessarily diminish the peptide's microbicidal activity. uit.no
Specific studies have quantified the in vitro efficacy of this compound through the determination of Minimum Inhibitory Concentrations (MIC), which represent the lowest concentration of the peptide required to inhibit the visible growth of a microorganism. The peptide has shown activity against both Gram-negative species like Listonella anguillarum and Escherichia coli, and Gram-positive species such as Corynebacterium glutamicum and Staphylococcus aureus. omniakuatika.net
Table 1: In Vitro Antimicrobial Activity of this compound
| Microorganism | Type | Minimum Inhibitory Concentration (MIC) | Reference |
| Listonella anguillarum | Gram-negative | 2.5 µM | omniakuatika.net |
| Escherichia coli | Gram-negative | 2.5 µM | omniakuatika.net |
| Corynebacterium glutamicum | Gram-positive | 1.3 µM | omniakuatika.net |
| Staphylococcus aureus | Gram-positive | 5.0 µM | omniakuatika.net |
Efficacy Investigations in Defined In Vivo Animal Models of Infection
While the in vitro data for this compound are promising, information regarding its efficacy in live animal models of infection is limited in the available scientific literature. In vivo studies are essential to understand a compound's activity within a complex biological system, including its ability to control inflammation and infection. nih.gov Although general studies on venom peptides have shown they can manage inflammation in animal models, specific in vivo efficacy data for this compound is not extensively reported. nih.gov
However, research on closely related compounds provides some insight into the potential of this peptide family. For instance, synthetic analogues of Centrocin 1, a highly similar peptide from the same family, have demonstrated in vivo activity in preclinical murine models. researchgate.net This suggests that centrocins as a class have the potential for efficacy in a live infection context, though direct evidence for this compound is still needed. Further research is required to explore the specific effectiveness and mechanisms of this compound in vivo to clarify its role during a host infection. escholarship.org
Research on Microbial Resistance Mechanisms to this compound
A significant advantage of many antimicrobial peptides (AMPs) over traditional antibiotics is that the development of microbial resistance to them appears to be less common. researchgate.net The potential for microbes to develop resistance to this compound is a critical area of investigation, although specific studies on this topic are not widely detailed.
General research into AMPs suggests that their mechanisms of action, often involving direct interaction with and disruption of the microbial cell membrane, may be more difficult for bacteria to overcome through simple mutations. researchgate.netresearchgate.net Studies on synthetic analogues of the related peptide EeCentrocin 1 have shown that these peptides did not select for bacterial resistance, which is a promising indicator for the centocin family. researchgate.net
Advanced Analytical and Biophysical Techniques for Centrocin 2 Research
Spectroscopic Methods for Structural and Interaction Analysis (e.g., NMR, CD, FTIR)
Gaining insight into the three-dimensional structure of Centrocin 2 is crucial for understanding its biological activity. Spectroscopic techniques are powerful tools for elucidating the secondary and tertiary structures of peptides in various environments.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy stands as a cornerstone for determining the high-resolution, three-dimensional structure of peptides in solution, mimicking their physiological environment. nih.govhku.hk For antimicrobial peptides like this compound, NMR is particularly valuable for studying their conformations in membrane-mimicking environments, such as detergent micelles or lipid bicelles. nih.gov This allows researchers to observe how the peptide folds upon interacting with a lipid bilayer, a critical step in its antimicrobial action. While a specific NMR structure for this compound has not been reported, the technique has been successfully applied to other antimicrobial peptides, revealing detailed information about their helical content, the orientation of amphipathic structures, and key residues involved in membrane interaction. hku.hk Such studies on this compound would be invaluable in pinpointing the structural determinants of its activity.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy provides valuable information about the secondary structure of peptides by analyzing the vibrational frequencies of their amide bonds. nih.govsemanticscholar.org The amide I band (1600-1700 cm⁻¹) is particularly sensitive to the peptide's backbone conformation and can be used to distinguish between α-helices, β-sheets, turns, and unordered structures. rsc.orglew.ro FTIR has the advantage of being applicable to peptides in a variety of states, including in solution, in lipid membranes, and even in solid-state. nih.gov This versatility allows for the study of peptide structure under a wide range of conditions. For instance, polarized ATR-FTIR can be used to determine the orientation of secondary structural elements within a lipid bilayer. nih.gov The application of FTIR to this compound could provide complementary information to CD spectroscopy and offer a more detailed picture of its conformational landscape.
Table 1: Spectroscopic Techniques for Peptide Secondary Structure Analysis
| Technique | Principle | Information Gained | Typical Wavelength/Frequency Range |
|---|---|---|---|
| Circular Dichroism (CD) | Differential absorption of circularly polarized light | Estimation of α-helix, β-sheet, random coil content | Far-UV (190-250 nm) |
| FTIR Spectroscopy | Infrared absorption of molecular vibrations | Identification of secondary structural elements (α-helix, β-sheet, turns) | Amide I band (1600-1700 cm⁻¹) |
Mass Spectrometry and Chromatographic Approaches for this compound Characterization and Quantification
The precise characterization of the molecular weight and sequence of this compound, as well as its quantification in biological samples, relies on the powerful combination of mass spectrometry and chromatography.
Mass Spectrometry (MS): Mass spectrometry was instrumental in the initial characterization of the centrocins. nih.gov It revealed that this compound is a heterodimeric peptide, composed of a heavy and a light chain linked by a disulfide bond. nih.gov Furthermore, the discrepancy between the measured molecular mass and that predicted from the cDNA sequence led to the crucial discovery of a post-translational modification: a brominated tryptophan residue. nih.gov This highlights the power of MS in identifying such modifications, which can be critical for the peptide's biological activity. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common MS techniques used for peptide analysis. tandfonline.com
Chromatographic Approaches: High-performance liquid chromatography (HPLC) is an essential tool for the purification and analysis of peptides. tandfonline.comscispace.com Reversed-phase HPLC (RP-HPLC) is a widely used method for separating peptides based on their hydrophobicity. tandfonline.com The development of a robust HPLC method is a prerequisite for accurate quantification.
For the sensitive and specific quantification of this compound in complex biological matrices, such as coelomic fluid, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice. tandfonline.commdpi.com This technique combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. nih.govnih.gov In a typical LC-MS/MS assay, a specific precursor ion of the target peptide is selected and fragmented, and one or more characteristic fragment ions are monitored for quantification. researchgate.net While a specific LC-MS/MS method for this compound has not been published, the principles for its development are well-established from studies on other peptides. tandfonline.comnih.gov Such a method would be crucial for pharmacokinetic studies and for understanding the in vivo dynamics of this antimicrobial peptide.
Table 2: Key Parameters in Developing a Quantitative LC-MS/MS Method for this compound
| Parameter | Description | Importance |
|---|---|---|
| Selection of Precursor and Product Ions | Choosing the parent ion and its specific fragments for monitoring. | Ensures selectivity and minimizes interference from other molecules. |
| Chromatographic Separation | Optimizing the HPLC conditions (column, mobile phase) to separate this compound from other sample components. | Reduces matrix effects and improves accuracy. |
| Internal Standard | A molecule with similar properties to the analyte, added at a known concentration. | Corrects for variations in sample preparation and instrument response. |
| Calibration Curve | A series of standards of known concentrations used to quantify the analyte in unknown samples. | Establishes the relationship between instrument response and concentration. |
| Method Validation | Assessing the accuracy, precision, linearity, and sensitivity of the assay. | Ensures the reliability and reproducibility of the quantitative data. |
Advanced Imaging Techniques for Cellular and Subcellular Localization Studies of this compound
Understanding where this compound is located within the cells of the sea urchin is key to deciphering its role in the innate immune system. Advanced imaging techniques provide the means to visualize the peptide at a cellular and subcellular level.
While specific imaging studies for this compound have not been reported, research on its close homolog, Centrocin 1, in the sea urchin S. droebachiensis provides significant insights into the likely localization and the techniques that can be employed. nih.govuit.noscite.ai
Immunocytochemistry and Confocal Microscopy: Immunocytochemistry is a powerful technique that uses antibodies to specifically detect the location of a protein of interest within cells. In the case of the centrocins, antibodies raised against the peptide can be used to probe sea urchin coelomocytes (immune cells). nih.govuit.no These antibodies are typically labeled with a fluorescent dye, allowing for their visualization using fluorescence microscopy.
Confocal laser scanning microscopy is a particularly valuable imaging technique as it allows for the acquisition of high-resolution, optical sections through the sample, effectively removing out-of-focus light. researchgate.netnih.gov This enables the precise three-dimensional localization of the fluorescently labeled peptide within the cell. Studies on Centrocin 1 have utilized these techniques to demonstrate that it is produced by a specific type of coelomocyte, the phagocytes, and is stored within granular vesicles. nih.govuit.no
Co-localization Studies: To further understand the function of Centrocin 1, co-localization experiments were performed. uit.no This involves labeling the peptide with one fluorescent color and a specific cellular component or a foreign particle (like bacteria) with another color. By observing whether the two colors overlap in the merged image, researchers can infer if the two entities are in close proximity. Co-localization studies have shown that the granular vesicles containing Centrocin 1 appear to be involved in the formation of phagolysosomes, the cellular compartments where engulfed pathogens are destroyed. nih.govuit.nouit.no This suggests that centrocins play a direct role in the intracellular killing of microbes. Given the high degree of similarity between Centrocin 1 and this compound, it is highly probable that this compound has a similar localization and function, which could be confirmed using these advanced imaging techniques.
Future Research Directions and Translational Potential of Centrocin 2
Exploration of Novel Centrocin 2 Homologs and Isoforms from Underexplored Marine Species
The initial discovery of centrocins in the green sea urchin, Strongylocentrotus droebachiensis, was followed by the identification of highly homologous peptides, EeCentrocin 1 and Eethis compound, in the edible sea urchin, Echinus esculentus. nih.govplos.org Furthermore, genomic analysis of the purple sea urchin, S. purpuratus, has revealed genes that code for proteins with high similarity to centrocins. nih.gov These findings strongly suggest that centrocins are not unique to a single species but are likely a conserved family of defense molecules within the class Echinoidea (sea urchins) and potentially other echinoderms. plos.org
Future research should prioritize the systematic exploration of underexplored marine species for novel this compound homologs. Echinoderms, inhabiting diverse and microbe-rich environments, represent a vast, largely untapped reservoir of unique bioactive compounds. gwu.edu A targeted bioprospecting approach, combining genomic and proteomic techniques, could accelerate the discovery of new isoforms.
Table 1: Known Centrocin Peptides and Their Sources
| Peptide | Source Organism | Key Structural Features | Reference(s) |
|---|---|---|---|
| Centrocin 1 | Strongylocentrotus droebachiensis | Heterodimer: 30 aa heavy chain, 12 aa light chain. | nih.gov |
| This compound | Strongylocentrotus droebachiensis | Heterodimer: 30 aa heavy chain, 12 aa light chain. | nih.gov |
| EeCentrocin 1 | Echinus esculentus | Heterodimer: 30 aa heavy chain, 13 aa light chain; contains brominated Tryptophan. | plos.orgresearchgate.net |
| Eethis compound | Echinus esculentus | Heterodimer: 32 aa heavy chain, 13 aa light chain; contains brominated Tryptophan; N-terminally blocked light chain. | plos.orgresearchgate.netnih.gov |
| SpCentrocins | Strongylocentrotus purpuratus| Putative proteins identified through genomic analysis. | nih.gov |
This table is interactive. Click on the headers to sort.
Discovering a broader array of natural this compound analogs would provide crucial insights into structure-activity relationships (SAR). Variations in amino acid sequence, post-translational modifications (like the bromination observed in EeCentrocins), and chain length could correlate with differences in antimicrobial spectrum, potency, and selectivity, offering a natural library for therapeutic development. plos.orgresearchgate.net
Investigation of Synergistic Interactions between this compound and Other Antimicrobial Agents
A significant challenge in antimicrobial therapy is the emergence of multidrug-resistant (MDR) pathogens. Combination therapy, where two or more drugs are used concurrently, is a promising strategy to combat resistance and enhance therapeutic efficacy. nih.gov Future studies should systematically investigate the synergistic potential of this compound when combined with conventional antibiotics or other antimicrobial peptides (AMPs).
The rationale for this approach is compelling. AMPs like centrocins often act by disrupting the bacterial cell membrane. researchgate.net This primary mechanism can increase the permeability of the membrane, thereby facilitating the entry of conventional antibiotics that target intracellular components (e.g., DNA, ribosomes, or enzymes). nih.gov This synergistic action can lower the required concentration of both agents, potentially reducing toxicity and slowing the development of resistance. nih.gov
Potential Mechanisms for Synergy:
Membrane Permeabilization: this compound could disrupt the outer and inner membranes of Gram-negative bacteria, allowing antibiotics to bypass these barriers.
Inhibition of Resistance Mechanisms: Some AMPs can inhibit efflux pumps, which are a common mechanism of bacterial resistance that actively expel antibiotics from the cell. nih.gov
Biofilm Disruption: AMPs can be effective against bacteria within biofilms, a state in which they are notoriously resistant to conventional antibiotics. nih.gov
Initial research should involve checkerboard assays to screen for synergistic, additive, or antagonistic interactions between this compound and a panel of clinically relevant antibiotics against key pathogens. mdpi-res.com Promising combinations should then be investigated further to elucidate the underlying mechanisms of synergy.
Development of Novel Delivery Systems for Experimental Applications of this compound
The translation of any peptide therapeutic from the bench to clinical application is often hampered by challenges such as poor stability, rapid degradation by proteases, and inefficient delivery to the target site. iipseries.org While this compound shows promise in in vitro assays, its effectiveness in vivo will depend heavily on overcoming these hurdles. Therefore, the development of novel delivery systems is a critical area of future research.
Advanced drug delivery systems can protect the peptide from degradation, improve its pharmacokinetic profile, and enable targeted release. benthambooks.commdpi.com
Table 2: Potential Delivery Systems for this compound
| Delivery System | Description | Potential Advantages for this compound |
|---|---|---|
| Liposomes | Vesicles composed of a lipid bilayer that can encapsulate hydrophilic or lipophilic drugs. | Protects from enzymatic degradation; can be surface-modified for targeted delivery. |
| Nanoparticles | Solid colloidal particles made from polymers or lipids. | High loading capacity; controlled release kinetics; can overcome biological barriers. iipseries.org |
| Hydrogels | Three-dimensional polymer networks that can absorb large amounts of water. | Suitable for topical applications (e.g., wound healing); provides sustained local release. |
| Microencapsulation | Technology of enclosing solids, liquids, or gases inside a thin coating of a polymeric material. | Offers controlled release and protection of the peptide core. iipseries.org |
This table is interactive. Users can filter by system or advantage.
Research in this area should focus on formulating this compound within various platforms and evaluating their stability, release kinetics, and efficacy in cell-based and, subsequently, animal models of infection. The choice of delivery system will ultimately depend on the intended therapeutic application, for instance, a hydrogel for topical wound infections or nanoparticles for systemic infections.
Computational Modeling and Rational Design Approaches for Enhanced this compound Analogs
While nature provides excellent starting scaffolds, rational design and computational modeling offer the tools to optimize them for therapeutic use. nih.govfrontiersin.org Studies have already shown that the synthesized heavy chain of centrocins is responsible for their antimicrobial activity. nih.govplos.org This provides a clear target for modification. The goal is to design new analogs with enhanced potency, an improved therapeutic index (higher antimicrobial activity at non-hemolytic concentrations), and better stability. nih.gov
Computational approaches can accelerate this process significantly:
Structure Prediction: Homology modeling can be used to generate 3D structures of this compound and its analogs, providing insight into how amino acid substitutions might affect its amphipathic structure, which is crucial for membrane interaction. mdpi.com
Molecular Docking and Simulation: These methods can simulate the interaction of this compound analogs with bacterial membrane models, helping to predict their mechanism of action and disruptive potential.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies can identify key physicochemical properties (e.g., charge, hydrophobicity, helicity) that correlate with antimicrobial activity and cytotoxicity, guiding the design of more effective and safer peptides. nih.gov
A key objective would be to perform alanine (B10760859) scanning on the heavy chain to identify residues essential for activity, as has been done for other AMPs. researchgate.net Subsequent modifications could include substituting specific residues with non-proteinogenic amino acids to increase proteolytic stability or altering hydrophobicity to modulate lytic activity. researchgate.netacs.org These rationally designed analogs would then be synthesized and tested in vitro to validate the computational predictions. researchgate.net
Elucidation of Broader Immunomodulatory Roles of this compound Beyond Direct Microbial Inhibition
A growing body of evidence indicates that many AMPs are multifunctional, acting not only as direct antimicrobial agents but also as modulators of the host immune response. frontiersin.org These immunomodulatory activities can include stimulating the chemotaxis of immune cells, promoting wound healing, and influencing inflammatory pathways. frontiersin.orgfrontiersin.org Notably, the heavy chain of Centrocin 1 has been shown to possess anti-inflammatory properties. nih.gov
It is highly probable that this compound also possesses such immunomodulatory functions. Future research should aim to elucidate these broader roles, which could significantly expand its therapeutic potential. Investigating the effect of this compound on various immune cells (e.g., macrophages, neutrophils) would be a critical first step.
Key Research Questions:
Does this compound influence the production of cytokines (pro-inflammatory and anti-inflammatory) by immune cells?
Can this compound chemoattract immune cells to the site of infection?
Does this compound affect processes like phagocytosis or the differentiation of immune cells?
Answering these questions will provide a more complete understanding of this compound's biological activity. A peptide that combines direct microbial killing with beneficial immune modulation would be a particularly attractive candidate for development as a novel anti-infective agent, especially for complex infections involving significant inflammation.
Q & A
Basic Research Questions
Q. How can researchers formulate a focused research question to investigate Centrocin 2's mechanism of action in a specific biological pathway?
- Methodological Answer : Use the PICO framework (Population, Intervention, Comparison, Outcome) to structure the question. For example:
- Population: Human hepatocytes.
- Intervention: this compound at varying concentrations.
- Comparison: Untreated control group.
- Outcome: Changes in cytochrome P450 activity.
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine the question, ensuring alignment with gaps identified in systematic literature reviews .
Q. What experimental design principles should guide in vitro studies assessing this compound's cytotoxicity?
- Methodological Answer :
- Sample size calculation : Use pilot studies to estimate effect sizes and variance for power analysis.
- Controls : Include positive (e.g., cisplatin) and negative (vehicle-only) controls.
- Replicates : Triplicate measurements per condition to account for technical variability.
- Blinding : Randomize treatment assignments to avoid observer bias.
Document protocols rigorously to meet journal standards for reproducibility .
Q. How can researchers ensure methodological rigor in synthesizing and characterizing this compound?
- Methodological Answer :
- Synthesis : Detail reaction conditions (temperature, solvent purity, catalyst ratios) and purification steps (HPLC parameters).
- Characterization : Provide NMR, mass spectrometry, and chromatographic data (retention times, purity >95%).
- Batch consistency : Include variability assessments across synthesis batches.
Publish raw spectral data in supplementary materials for peer validation .
Advanced Research Questions
Q. What analytical approaches resolve contradictions in reported pharmacokinetic (PK) data for this compound across species?
- Methodological Answer :
- Meta-analysis : Aggregate PK parameters (e.g., half-life, Cmax) from preclinical studies to identify outliers.
- Triangulation : Cross-validate findings using in vitro (hepatocyte metabolism), in vivo (rodent models), and in silico (PBPK modeling) data.
- Sensitivity analysis : Determine critical variables (e.g., dosing route, fasting status) impacting PK variability .
Q. How can multi-omics integration elucidate this compound's off-target effects in complex biological systems?
- Methodological Answer :
- Transcriptomics : Use RNA-seq to identify differentially expressed genes post-treatment.
- Proteomics : Pair with LC-MS/MS to detect protein abundance changes.
- Network analysis : Apply weighted gene co-expression networks (WGCNA) to map pathways influenced by this compound.
Validate findings with CRISPR-Cas9 knockouts of candidate targets .
Q. What statistical strategies address non-linear dose-response relationships in this compound efficacy studies?
- Methodological Answer :
- Model selection : Compare sigmoidal (Hill equation) vs. biphasic models using Akaike Information Criterion (AIC).
- Bootstrapping : Estimate confidence intervals for EC50 values.
- Bayesian hierarchical modeling : Account for inter-experiment variability in multi-lab studies .
Q. How can researchers balance open data sharing with ethical constraints in clinical trials involving this compound?
- Methodological Answer :
- De-identification : Apply k-anonymization to patient datasets (e.g., age ranges vs. exact ages).
- Consent frameworks : Use dynamic consent models allowing participants to control data reuse.
- Controlled access : Deposit data in repositories with embargo periods and access committees (e.g., EGA, dbGaP) per GDPR compliance .
Key Methodological Tables
Table 1 : Application of PICO Framework to this compound Research
| PICO Element | Example for this compound Study |
|---|---|
| Population | Colorectal cancer organoids |
| Intervention | 24-hour exposure to 10 µM this compound |
| Comparison | 5-Fluorouracil (standard chemotherapeutic) |
| Outcome | Apoptosis markers (caspase-3 activation) |
Table 2 : Common Pitfalls in this compound Experimental Design and Mitigations
| Pitfall | Mitigation Strategy |
|---|---|
| Uncontrolled batch variability | Standardize synthesis protocols across labs |
| Inadequate blinding | Use third-party sample coding |
| Overfitting dose-response models | Cross-validation with independent datasets |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
